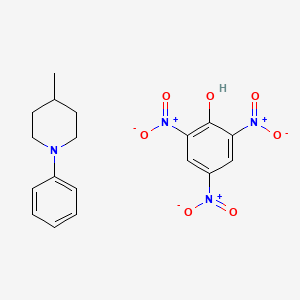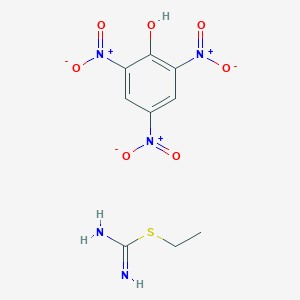
(3,5-Ditert-butylphenyl)methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Ditert-butylphenyl)methylazanium;chloride is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a methylazanium group attached to the phenyl ring, with a chloride counterion. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Ditert-butylphenyl)methylazanium;chloride typically involves the following steps:
Bromination: The starting material, 3,5-ditert-butylphenol, undergoes bromination to introduce bromine atoms at the desired positions.
Nucleophilic Substitution: The brominated compound is then treated with a methylamine derivative to replace the bromine atoms with a methylazanium group.
Formation of Chloride Salt: The resulting compound is then converted to its chloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Ditert-butylphenyl)methylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Reduced phenyl derivatives and alcohols.
Substitution Products: Amines and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(3,5-Ditert-butylphenyl)methylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3,5-Ditert-butylphenyl)methylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context of its application and the specific molecular targets involved.
Comparación Con Compuestos Similares
(3,5-Ditert-butylphenyl)methylazanium;chloride can be compared with other similar compounds, such as:
3,5-Ditert-butylphenol: Lacks the methylazanium group.
N-tert-butylbenzylamine: Different substitution pattern on the phenyl ring.
3,5-Ditert-butylbenzyl chloride: Similar structure but with a chloride directly attached to the benzyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)methylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6;/h7-9H,10,16H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOBEFPUMUXWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C[NH3+])C(C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140401-56-5 |
Source


|
| Record name | Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140401-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3,5,7-Tetrazatricyclo[3.3.1.13,7]decane;2,4,6-trinitrophenol](/img/structure/B8094125.png)

